molecular formula C12H16O2 B13321009 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one

Cat. No.: B13321009
M. Wt: 192.25 g/mol
InChI Key: LZCPICUGPOMPDU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, attached to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-3,5-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone chain can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)butanoic acid.

    Reduction: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one: Similar structure but with a shorter carbon chain.

    1-(2-Hydroxy-3,5-dimethylphenyl)ethan-1-one: Even shorter carbon chain, leading to different physical and chemical properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxy-3,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-7-8(2)6-9(3)12(10)14/h6-7,14H,4-5H2,1-3H3

InChI Key

LZCPICUGPOMPDU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1O)C)C

Origin of Product

United States

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